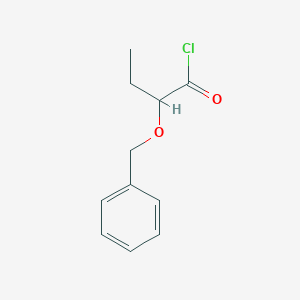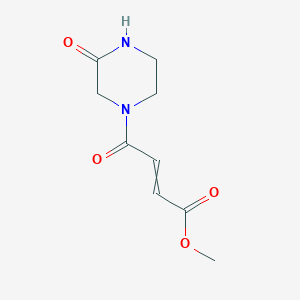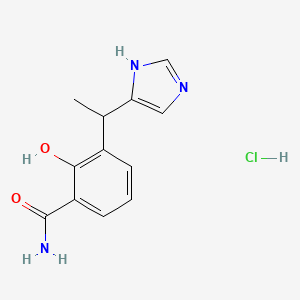![molecular formula C16H14O B14275734 2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one CAS No. 169393-49-1](/img/structure/B14275734.png)
2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylethynyl)bicyclo[321]oct-2-en-8-one is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a phenylethynyl group attached to a bicyclo[321]oct-2-en-8-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[3.2.1]oct-2-en-8-one core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Phenylethynyl Group Introduction: The phenylethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of the bicyclic core with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran or dimethylformamide are commonly used.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the phenylethynyl group.
Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, acids, or bases can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenylethynyl moiety.
Aplicaciones Científicas De Investigación
2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of 2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one involves its interaction with specific molecular targets. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the bicyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.1]oct-2-en-8-one: Lacks the phenylethynyl group, making it less versatile in terms of functionalization.
Bicyclo[2.2.2]oct-2-ene: A similar bicyclic compound but with a different ring structure, leading to different chemical properties.
Phenylethynyl derivatives: Compounds with phenylethynyl groups attached to different cores, offering varying reactivity and applications.
Uniqueness
2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one is unique due to the combination of its bicyclic core and phenylethynyl group. This combination provides a balance of structural rigidity and functional versatility, making it valuable for a wide range of applications in chemistry, biology, and materials science.
Propiedades
Número CAS |
169393-49-1 |
|---|---|
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2-(2-phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one |
InChI |
InChI=1S/C16H14O/c17-16-14-9-8-13(15(16)11-10-14)7-6-12-4-2-1-3-5-12/h1-5,8,14-15H,9-11H2 |
Clave InChI |
FNRGFSTVBNANBY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(=CCC1C2=O)C#CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)

![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)

![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)

![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)

![N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine](/img/structure/B14275696.png)

![N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine](/img/structure/B14275698.png)
